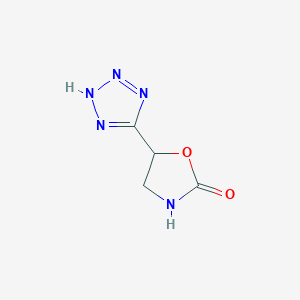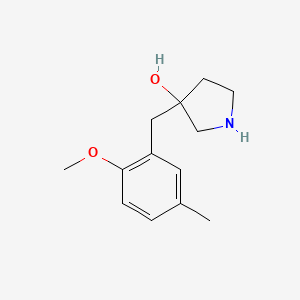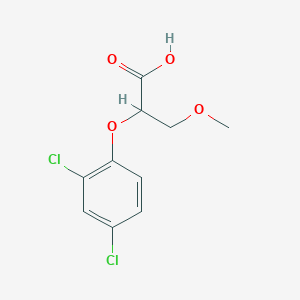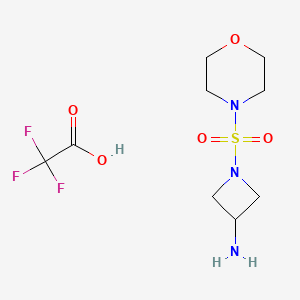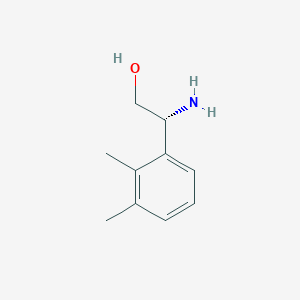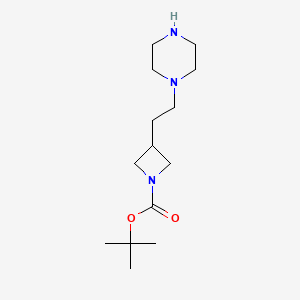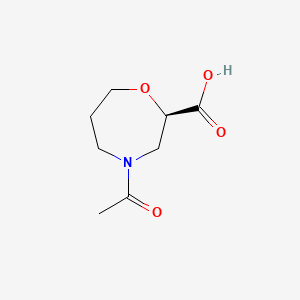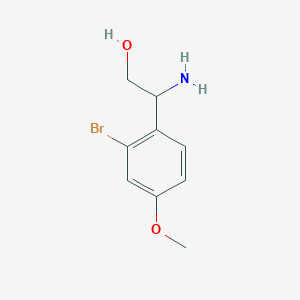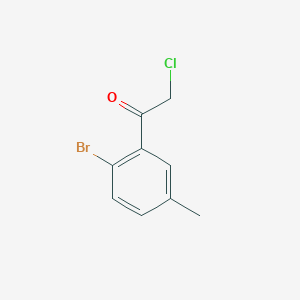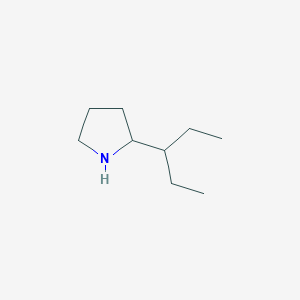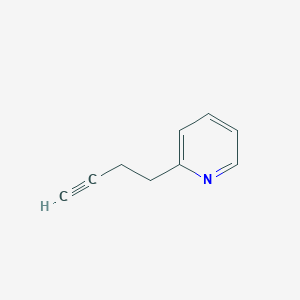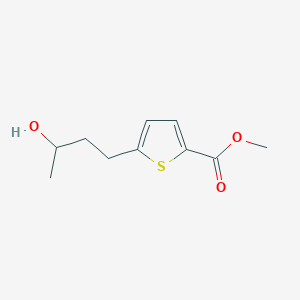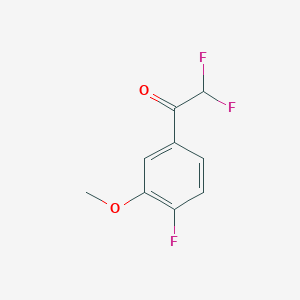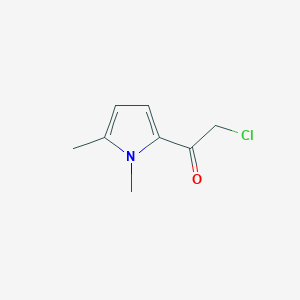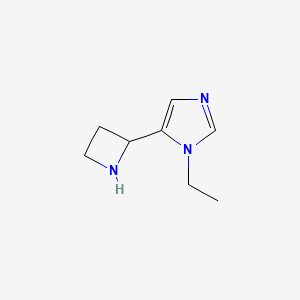
5-(Azetidin-2-yl)-1-ethyl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized via the reaction of a suitable amine with a halogenated compound, followed by cyclization using a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-2-yl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may act on nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including potential antidepressant and neuroprotective activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Imidazole derivatives: Compounds with an imidazole ring that have diverse pharmacological properties .
Uniqueness
5-(Azetidin-2-yl)-1-ethyl-1H-imidazole is unique due to its combined azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5-(azetidin-2-yl)-1-ethylimidazole |
InChI |
InChI=1S/C8H13N3/c1-2-11-6-9-5-8(11)7-3-4-10-7/h5-7,10H,2-4H2,1H3 |
Clave InChI |
UEDMUOFMPNXGGK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


